molecular formula C23H20ClN5O2 B15002025 8-(4-chlorophenyl)-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-chlorophenyl)-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B15002025
M. Wt: 433.9 g/mol
InChI Key: QPVOCLKPYVUKLH-UHFFFAOYSA-N
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Description

8-(4-CHLOROPHENYL)-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a phenyl group attached to an imidazo[1,2-g]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-CHLOROPHENYL)-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted purine derivative, followed by the introduction of the chlorophenyl, ethyl, and phenyl groups through various substitution reactions. The final step often involves cyclization to form the imidazo[1,2-g]purine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

8-(4-CHLOROPHENYL)-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

8-(4-CHLOROPHENYL)-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-(4-CHLOROPHENYL)-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-CHLOROPHENYL)-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C23H20ClN5O2

Molecular Weight

433.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-8-ethyl-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H20ClN5O2/c1-4-17-18(14-8-6-5-7-9-14)28(16-12-10-15(24)11-13-16)22-25-20-19(29(17)22)21(30)27(3)23(31)26(20)2/h5-13H,4H2,1-3H3

InChI Key

QPVOCLKPYVUKLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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